molecular formula C21H19NO3S B2668138 N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide CAS No. 670272-70-5

N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2668138
CAS No.: 670272-70-5
M. Wt: 365.45
InChI Key: GWMWMWFRQSOMEW-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and drug discovery. Sulfonamides represent a privileged scaffold in pharmaceutical development, known for their diverse biological activities and ability to be tuned for specific properties through substitution pattern modifications . The molecular structure of this compound, which incorporates a biphenyl sulfonamide group and an acetylphenyl moiety, is characteristic of compounds investigated for targeted protein inhibition. This structural motif is frequently explored in the development of enzyme inhibitors. Research into analogous biphenylsulfonamide compounds has identified potent inhibitors for targets such as aggrecanase-1, a key enzyme in cartilage degradation . Furthermore, sulfonamide derivatives are extensively studied for their potential to inhibit carbonic anhydrases , murine double minute 2 (MDM2) for cancer therapy , and for combating resistant bacterial pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . The specific substitution pattern on this compound makes it a valuable chemical tool for structure-activity relationship (SAR) studies, particularly in optimizing binding affinity, selectivity, and physicochemical properties for potential lead compounds. The product is provided with documented purity and is intended for research applications such as in vitro assay development, high-throughput screening, and exploratory medicinal chemistry. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S/c1-15-6-8-17(9-7-15)18-10-12-21(13-11-18)26(24,25)22-20-5-3-4-19(14-20)16(2)23/h3-14,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMWMWFRQSOMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide typically involves a multi-step process. One common method starts with the acetylation of 3-aminophenyl, followed by a coupling reaction with 4’-methyl-[1,1’-biphenyl]-4-sulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry

N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide serves as a versatile building block in organic synthesis. It is utilized for:

  • Synthesis of Complex Molecules : Acts as a precursor for synthesizing more complex organic compounds.
  • Reagent in Chemical Reactions : Engages in various reactions such as oxidation, reduction, and substitution.

Biology

The compound has been investigated for its biological properties, particularly:

  • Enzyme Inhibition : Exhibits potential as an inhibitor for enzymes related to metabolic pathways. The sulfonamide group mimics para-aminobenzoic acid (PABA), disrupting folic acid synthesis in bacteria.
    CompoundTarget EnzymeIC50 (µM)
    This compoundDihydropteroate SynthaseTBD
  • Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial properties similar to other sulfonamides.

Medicine

Research is ongoing to explore its therapeutic potential:

  • Antimicrobial Agents : Investigated for efficacy against bacterial infections due to its mechanism of action as an enzyme inhibitor.
  • Anticancer Research : Similar compounds have shown promise in cancer treatment; thus, this compound may warrant further exploration.

Industry

In industrial applications, this compound is used for:

  • Development of Specialty Chemicals : Utilized in creating advanced materials and polymers.
  • Coatings and Adhesives : Its chemical properties are beneficial in formulating durable coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the activity of enzymes involved in folic acid synthesis. This inhibition disrupts the production of nucleotides, leading to the suppression of cell growth and proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs of biphenyl sulfonamides, highlighting substituent differences and their implications:

Compound Substituents Molecular Weight Yield Purity Key Features Reference
Target Compound 4'-methyl, N-(3-acetylphenyl) Not Reported Acetyl group may enhance binding via H-bonding; methyl improves lipophilicity.
D3 () 4'-(trifluoromethoxy), N-(3,4,5-trimethoxyphenyl) Calculated: ~468 g/mol 84.6% 99.7% Trifluoromethoxy (electron-withdrawing) enhances metabolic stability.
D4 () 4'-(trifluoromethoxy), N-(4-phenoxyphenyl) ~494 g/mol Phenoxy group increases steric bulk; potential for π-π interactions.
Compound 58 () 3,5-dichloro, 4'-(diethylamino)methyl, N-(1,3,5-trimethylpyrazol-4-yl) ~504 g/mol 54% Dichloro and diethylamino groups may enhance antiparasitic activity.
H9-2 () N-([1,1'-biphenyl]-4-ylsulfonyl)-4-(trifluoromethyl)benzamide ~405 g/mol Trifluoromethyl improves electron-deficient character for enzyme inhibition.
10c () N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide 379.90 g/mol Diazepane ring introduces basicity; chloro enhances electrophilicity.

Analytical Characterization

  • NMR Spectroscopy : Key for confirming substituent positions. For instance, D3 () showed distinct ¹H NMR peaks for trifluoromethoxy and trimethoxyphenyl groups .
  • Chromatography : Purity assessment via HPLC (e.g., D3 at 99.7% purity, acetonitrile-water mobile phase) .
  • X-ray Crystallography : Used in structural validation (e.g., SHELXL refinements in ) .

Biological Activity

N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide compound that has attracted attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C18H18N2O2SC_{18}H_{18}N_{2}O_{2}S. The structure features a biphenyl moiety with a sulfonamide group and an acetylphenyl substituent, which may enhance its lipophilicity and biological activity compared to simpler sulfonamide derivatives.

Enzyme Inhibition

Research indicates that compounds with sulfonamide groups can act as enzyme inhibitors. For instance, sulfonamidochalcones have shown inhibitory effects against various enzymes such as α-amylase and α-glucosidase. The mechanism involves noncovalent interactions between the sulfonamide moiety and the active sites of these enzymes .

Table 1: Enzyme Inhibition Activity of Sulfonamidochalcones

CompoundTarget EnzymeIC50 (µM)
9aα-Amylase37.3
9bβ-Amylase16.8
10cα-Glucosidase0.98

This table illustrates how structural variations in sulfonamidochalcones can influence their potency as enzyme inhibitors.

The mechanism by which this compound exerts its biological effects likely involves mimicking para-aminobenzoic acid (PABA). This allows it to inhibit the activity of enzymes involved in folic acid synthesis, disrupting nucleotide production essential for bacterial growth and proliferation.

Potential Applications

Given its structural characteristics and biological activities, this compound may have several applications:

  • Antimicrobial Agents : Due to its potential antibacterial properties.
  • Enzyme Inhibitors : As a candidate for developing drugs targeting specific metabolic pathways.
  • Anticancer Research : Similar compounds have been investigated for anticancer properties; thus, this compound may warrant further exploration in this area.

Case Studies and Research Findings

While direct case studies on this compound are scarce, related research on sulfonamides provides insights into their biological potential. For example:

  • A study on sulfonamidochalcones demonstrated significant inhibitory effects against various enzymes relevant to metabolic diseases .
  • Investigations into other sulfonamide derivatives have highlighted their roles as anticancer agents and anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the biphenyl sulfonamide core of N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide?

  • Methodological Answer : Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are widely used to assemble biaryl systems. For example, aryl halides can react with arylboronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) to form the biphenyl backbone . Subsequent sulfonylation and acetylation steps can introduce the sulfonamide and acetyl groups. Optimization of reaction conditions (e.g., solvent, temperature) is critical for yield and purity .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) elucidate the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm substituent positions. For instance, the acetyl group’s carbonyl signal appears at ~200–210 ppm in ¹³C NMR, while aromatic protons show splitting patterns indicative of substitution .
  • X-ray crystallography : Programs like SHELXL or SHELXT refine crystal structures to determine bond lengths, angles, and intermolecular interactions. Hydrogen bonding between sulfonamide groups and solvent molecules often stabilizes the crystal lattice .

Q. What role do the 3-acetylphenyl and 4'-methyl substituents play in modulating reactivity?

  • Methodological Answer : The acetyl group enhances electrophilicity at the phenyl ring, facilitating nucleophilic substitutions or metal-catalyzed couplings. The 4'-methyl group sterically shields the biphenyl system, influencing regioselectivity in further derivatization. Comparative studies with unsubstituted analogs can quantify these effects via kinetic assays or computational modeling (e.g., DFT) .

Advanced Research Questions

Q. How can researchers design analogs of this compound to optimize biological activity (e.g., enzyme inhibition)?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide analog design. For example:

  • Replace the acetyl group with electron-withdrawing groups (e.g., nitro) to enhance binding to enzyme active sites.
  • Introduce fluorinated substituents to improve metabolic stability.
  • Use in vitro assays (e.g., IC₅₀ measurements against 11β-HSD1 or antiproliferative screens) to evaluate modifications .

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

  • Methodological Answer : Challenges include poor crystal quality due to flexible substituents or solvent inclusion. Solutions:

  • Screen crystallization solvents (e.g., DMSO/water mixtures).
  • Use synchrotron radiation for high-resolution data collection.
  • Apply twin refinement in SHELXL to correct for twinning artifacts .

Q. What mechanistic insights explain its potential as a 11β-HSD1 inhibitor?

  • Methodological Answer : Molecular docking studies suggest the sulfonamide group forms hydrogen bonds with catalytic residues (e.g., Tyr177), while the biphenyl system occupies hydrophobic pockets. Competitive inhibition can be confirmed via kinetic assays (Lineweaver-Burk plots) and co-crystallization with the enzyme .

Q. How do structural modifications impact solubility and bioavailability?

  • Methodological Answer :

  • LogP measurements : Introduce polar groups (e.g., hydroxyl) to reduce LogP and enhance aqueous solubility.
  • Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption. Methyl groups may improve permeability via lipophilicity, but excessive bulk can hinder transport .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields for biphenyl sulfonamides?

  • Methodological Answer : Variables such as catalyst purity, solvent drying, or reaction atmosphere (e.g., inert vs. ambient) significantly affect yields. Reproduce protocols under controlled conditions (e.g., glovebox for air-sensitive steps) and characterize intermediates via LC-MS to identify bottlenecks .

Q. Why do some studies report conflicting biological activities for structurally similar analogs?

  • Methodological Answer : Differences in assay conditions (e.g., cell line variability, compound concentration) or purity (e.g., residual solvents) can skew results. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) and adhere to standardized protocols (e.g., NIH guidelines) .

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